molecular formula C24H26N2O3 B5101771 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

Cat. No. B5101771
M. Wt: 390.5 g/mol
InChI Key: GRFSCBVCSTWTKJ-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as FMPB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMPB is a piperidine-based compound that contains a furan ring and a biphenyl group, which gives it unique chemical properties.

Mechanism of Action

1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide binds to the sigma-1 receptor with high affinity and acts as a modulator of its activity. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells and is involved in the regulation of various signaling pathways. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that are involved in neuroprotection, neuroregeneration, and synaptic plasticity.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. It has been shown to protect against neuronal damage caused by oxidative stress, excitotoxicity, and ischemia-reperfusion injury. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has also been shown to enhance neurogenesis and promote the survival of newly generated neurons in the hippocampus. In addition, 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor, its specificity for this receptor, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively short half-life, its potential toxicity at high concentrations, and the lack of information about its long-term effects.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of new therapeutic strategies for neurological disorders based on the modulation of the sigma-1 receptor. Another area of interest is the investigation of the long-term effects of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide on neuronal function and behavior. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide on the sigma-1 receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves a multi-step process that includes the reaction of 4'-methoxy-2-biphenylamine with 2-furylcarboxaldehyde in the presence of piperidine and acetic acid. The resulting product is then treated with piperidinecarboxylic acid to yield 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. The purity of the compound is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a wide range of physiological processes, including pain perception, mood regulation, and memory formation. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been used as a tool to study the role of the sigma-1 receptor in these processes and to develop new therapeutic strategies for various neurological disorders.

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-12-10-18(11-13-20)22-8-2-3-9-23(22)25-24(27)19-6-4-14-26(16-19)17-21-7-5-15-29-21/h2-3,5,7-13,15,19H,4,6,14,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSCBVCSTWTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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